molecular formula C14H6N4O B3840228 6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene

6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene

Cat. No.: B3840228
M. Wt: 246.22 g/mol
InChI Key: JNPLXKYSOXVHAC-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine (ANOP) is a strong electron acceptor moiety . It is used in the development of solution-processable pure-red thermally activated delayed fluorescence (TADF) emitters, which is a challenging task in the field of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

ANOP is synthesized by fusing 1,2,5-oxadiazole on an acenaphtho[1,2-b]pyrazine unit through a simple and catalyst-free dehydration cyclization reaction . This is combined with rigid electron-donating units to create solution-processable pure-red TADF emitters .


Molecular Structure Analysis

The molecular structure of ANOP is complex and involves the fusion of multiple heterocycles . The structure is designed to have small singlet-triplet energy gaps (ΔEST), which endows the emitters with a prominent TADF character and red emission .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ANOP include a dehydration cyclization reaction and catalyst-free nucleophilic substitution reactions . These reactions are used to fuse the 1,2,5-oxadiazole on the acenaphtho[1,2-b]pyrazine unit and to combine the resulting structure with rigid electron-donating units .


Physical and Chemical Properties Analysis

The physical and chemical properties of ANOP and its derivatives have been systematically investigated . These include optical, electrochemical, and film morphological properties . The ANTP-DMAC-based OLED, for example, realized a maximum external quantum efficiency of 6.8% with a peak wavelength at 630 nm .

Mechanism of Action

The mechanism of action of ANOP in OLEDs involves the generation of pure-red thermally activated delayed fluorescence . This is achieved due to the small singlet-triplet energy gaps (ΔEST) in the molecular structure of ANOP .

Future Directions

The development of solution-processable pure-red TADF emitters, such as ANOP, remains a challenging task in the field of OLEDs . Future research may focus on improving the efficiency and stability of these emitters, as well as exploring other potential applications of ANOP and similar compounds.

Properties

IUPAC Name

6-oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N4O/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-14-13(15-11)17-19-18-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPLXKYSOXVHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=NON=C5N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Reactant of Route 2
Reactant of Route 2
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Reactant of Route 3
Reactant of Route 3
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Reactant of Route 4
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Reactant of Route 5
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Reactant of Route 6
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene

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